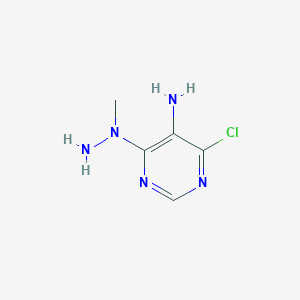

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine

説明

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine (CAS 6959-82-6) is a pyrimidine derivative characterized by a chloro substituent at position 4, a 1-methylhydrazinyl group at position 6, and an amino group at position 3. Pyrimidine derivatives are widely studied for their roles in drug discovery, particularly as anticancer agents and enzyme inhibitors, due to their structural mimicry of nucleic acid bases .

特性

CAS番号 |

89416-26-2 |

|---|---|

分子式 |

C5H8ClN5 |

分子量 |

173.60 g/mol |

IUPAC名 |

4-[amino(methyl)amino]-6-chloropyrimidin-5-amine |

InChI |

InChI=1S/C5H8ClN5/c1-11(8)5-3(7)4(6)9-2-10-5/h2H,7-8H2,1H3 |

InChIキー |

CZZATZLACVGGFP-UHFFFAOYSA-N |

正規SMILES |

CN(C1=C(C(=NC=N1)Cl)N)N |

製品の起源 |

United States |

準備方法

The synthesis of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine typically involves multiple steps. One common synthetic route starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chlorination and nucleophilic substitution, to yield the desired pyrimidine derivative . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and diethylisopropylamine in solvents like toluene .

化学反応の分析

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Condensation Reactions: It can form condensed heterocyclic systems when reacted with suitable partners, expanding its utility in synthetic chemistry.

科学的研究の応用

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding, contributing to our understanding of biological processes at the molecular level.

作用機序

The mechanism of action of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways critical for disease progression . The compound’s structure allows it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

類似化合物との比較

Key Observations :

- Methoxy-substituted analogs (e.g., CAS 88474-31-1) exhibit improved metabolic stability due to reduced oxidative degradation, a trait absent in the methylhydrazinyl variant .

- Pyrrolidinyl substituents (e.g., CAS 626217-76-3) introduce steric bulk, which may hinder interactions with planar enzyme active sites but improve binding to hydrophobic pockets .

生物活性

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a hydrazine moiety, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme-inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine can be represented as follows:

This structure features:

- A pyrimidine ring which is essential for biological activity.

- A chlorine atom at the 4-position, which may enhance lipophilicity and bioactivity.

- A 1-methylhydrazinyl group that can participate in various biochemical interactions.

Anticancer Activity

Research indicates that 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of pyrimidine compounds showed cytotoxic effects against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with certain derivatives achieving EC50 values around 89 µM .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine | HCT116 | 89.24 ± 1.36 |

| 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine | MCF7 | 89.37 ± 1.17 |

Antibacterial Activity

The antibacterial efficacy of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine has also been evaluated. It was found to exhibit activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism likely involves inhibition of bacterial enzyme systems critical for cell wall synthesis or metabolic processes .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 µg/mL |

| Enterococcus faecalis | <20 µg/mL |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer progression. Its hydrazine group can form covalent bonds with active site residues in target enzymes, leading to inhibition of their activity. This property is significant for drug design aimed at specific enzymatic targets involved in tumor growth.

The biological activity of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine is attributed to its interaction with various molecular targets:

- Enzyme Binding: The compound may bind to enzymes involved in nucleic acid synthesis or metabolic pathways, leading to reduced cellular proliferation.

- Apoptosis Induction: It may trigger apoptotic pathways in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins.

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives similar to 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine:

- In vitro Studies: A series of pyrimidine derivatives were synthesized and tested for anticancer activity against various cell lines, showing promising results similar to those observed with this compound .

- Antimicrobial Studies: Research indicated that modifications in the hydrazine moiety significantly affect antibacterial potency, suggesting structure-activity relationships that could inform further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。